![molecular formula C14H19NO2 B2862059 Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate CAS No. 2248296-67-3](/img/structure/B2862059.png)
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
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Overview
Description
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate, also known as BINA, is a compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound belongs to the class of indole-based compounds and has shown promising results in various research studies.
Mechanism of Action
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate acts as a positive allosteric modulator of the α7nAChR, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory formation. Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory and neuroprotective effects. Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate has been found to increase the release of acetylcholine and glutamate, which are involved in cognitive function and memory formation.
Advantages and Limitations for Lab Experiments
One advantage of using Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in lab experiments is its ability to improve cognitive function and memory in animal models of neurological disorders. Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate also has anti-inflammatory and neuroprotective effects, which make it a promising compound for drug development. However, one limitation of using Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate. One direction is to further investigate its potential use in drug development for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, research can be conducted to improve the solubility of Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate in water, which would make it easier to administer in vivo.
Synthesis Methods
The synthesis of Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate involves the reaction between 2,3-dihydro-1H-indole and tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified using column chromatography to obtain pure Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate.
Scientific Research Applications
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate has been studied for its potential use in drug development, specifically for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Research studies have shown that Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate can act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is involved in cognitive function and memory formation. Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate has also been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)9-10-4-5-12-11(8-10)6-7-15-12/h4-5,8,15H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDCMRKUDYCXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)NCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2,3-dihydro-1H-indol-5-yl)acetate |
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